molecular formula C12H7F2NO3 B6388223 5-(3,5-Difluorophenyl)-6-hydroxynicotinic acid CAS No. 1261990-87-7

5-(3,5-Difluorophenyl)-6-hydroxynicotinic acid

Cat. No.: B6388223
CAS No.: 1261990-87-7
M. Wt: 251.18 g/mol
InChI Key: OPGUGKAUZVWOES-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)-6-hydroxynicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a hydroxyl group at the sixth position and a difluorophenyl group at the fifth position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Difluorophenyl)-6-hydroxynicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide. In this case, 3,5-difluorophenylboronic acid is coupled with a suitable halogenated nicotinic acid derivative under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Types of Reactions:

    Oxidation: The hydroxyl group at the sixth position can undergo oxidation to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products:

Scientific Research Applications

5-(3,5-Difluorophenyl)-6-hydroxynicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. The hydroxyl group and the difluorophenyl group contribute to its binding affinity and specificity. The compound may act by modulating receptor activity or enzyme function, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 3,5-Difluorophenylboronic acid
  • 3,5-Difluorophenylacetic acid
  • 3,5-Difluorophenylpropionic acid

Comparison: 5-(3,5-Difluorophenyl)-6-hydroxynicotinic acid is unique due to the presence of both a hydroxyl group and a difluorophenyl group on the nicotinic acid scaffold. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 3,5-difluorophenylboronic acid is primarily used in coupling reactions, while 3,5-difluorophenylacetic acid and 3,5-difluorophenylpropionic acid are intermediates in pharmaceutical synthesis .

Properties

IUPAC Name

5-(3,5-difluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3/c13-8-1-6(2-9(14)4-8)10-3-7(12(17)18)5-15-11(10)16/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGUGKAUZVWOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687338
Record name 5-(3,5-Difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-87-7
Record name 5-(3,5-Difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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